3,4-dichloro-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzamide
Description
Properties
IUPAC Name |
3,4-dichloro-N-(1-pyridin-2-ylpyrrolidin-3-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2N3O/c17-13-5-4-11(9-14(13)18)16(22)20-12-6-8-21(10-12)15-3-1-2-7-19-15/h1-5,7,9,12H,6,8,10H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMELDMKENTWNOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)C2=CC(=C(C=C2)Cl)Cl)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolidinyl intermediate, which is then coupled with the dichlorobenzamide derivative. The reaction conditions often involve the use of organic solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes to facilitate the coupling reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization or chromatography are essential to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3,4-dichloro-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups at the dichloro positions.
Scientific Research Applications
3,4-dichloro-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural features.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 3,4-dichloro-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzamide involves its interaction with specific molecular targets. The pyrrolidinyl and pyridine moieties allow the compound to bind to certain enzymes or receptors, potentially inhibiting their activity. This binding can affect various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
Substituent Effects on Receptor Binding
- Dimethylamino-Cyclohexyl Groups (AH-7921/U-47700): These substituents increase lipophilicity, promoting blood-brain barrier penetration and prolonged analgesic effects. However, they also correlate with higher abuse liability and toxicity .
Legal and Regulatory Considerations
Biological Activity
3,4-Dichloro-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzamide (CAS No. 1798678-76-8) is a synthetic organic compound known for its diverse biological activities. This compound features a dichlorobenzamide core and a pyrrolidinyl group attached to a pyridine ring, contributing to its potential as a pharmacological agent. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C₁₆H₁₅Cl₂N₃O
- Molecular Weight : 336.2158 g/mol
- Structure : The compound consists of a benzamide with dichloro substitutions at the 3 and 4 positions and a pyrrolidinyl group linked to a pyridine ring, which enhances its binding affinity to biological targets.
The mechanism of action for this compound primarily involves its interaction with specific molecular targets, such as enzymes or receptors. The structural features allow it to bind effectively, potentially inhibiting their activity and altering biochemical pathways. This interaction can lead to various therapeutic effects, including enzyme inhibition and modulation of neurotransmitter levels.
1. Enzyme Inhibition
Research indicates that compounds similar to this compound have been evaluated for their potential as noradrenaline reuptake inhibitors (NRI). For instance, derivatives with similar structural motifs have shown significant activity in increasing noradrenaline levels in vivo, suggesting a potential role in treating conditions like depression and anxiety disorders .
2. Antimicrobial Activity
Pyrrole and benzamide derivatives have been studied for their antibacterial properties. Some studies report that related compounds exhibit potent activity against various bacterial strains, including Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 3.12 to 12.5 μg/mL . The unique structure of this compound may contribute to its efficacy against resistant bacterial strains.
3. Neuroprotective Effects
Studies on similar compounds indicate neuroprotective properties against neuronal damage induced by toxins like 6-hydroxydopamine. These compounds demonstrated low cytotoxicity profiles and significant protective effects in neuronal cell models . This highlights the potential of this compound in neurodegenerative disease treatment.
Case Study 1: Noradrenaline Reuptake Inhibition
A study focused on the structure-activity relationship of N-pyrrolidinyl-benzamides found that specific substitutions could enhance NRI activity significantly. One derivative showed an increase in noradrenaline levels by up to 350% in rat microdialysis experiments, confirming its central nervous system penetration and effectiveness .
Case Study 2: Antibacterial Evaluation
In another study evaluating pyrrole benzamide derivatives for antibacterial activity, several compounds were tested against common pathogens. The results indicated that certain derivatives exhibited superior potency compared to traditional antibiotics like ciprofloxacin .
Comparative Analysis
| Compound Name | Structure Features | Biological Activity | MIC (μg/mL) |
|---|---|---|---|
| This compound | Dichloro-benzamide + Pyrrolidine | NRI, Antibacterial | TBD |
| Benzamide Derivative A | No dichloro substitution | NRI | TBD |
| Pyrrole Benzamide B | Contains pyrrole moiety | Antibacterial | 3.12 - 12.5 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
